molecular formula C22H14BrFN2O3 B2590441 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-77-3

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2590441
CAS No.: 862977-77-3
M. Wt: 453.267
InChI Key: VXHMYUCPTQLVDU-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Amido Group: The amido group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents.

    Bromination and Fluorination: The bromine and fluorine atoms can be introduced through halogenation reactions using brominating and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the benzofuran ring or the amido group.

    Reduction: Reduction reactions could target the carbonyl group in the amide, leading to the formation of amines.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
  • 3-(2-bromobenzamido)-N-(4-methylphenyl)benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrFN2O3/c23-17-7-3-1-5-15(17)21(27)26-19-16-6-2-4-8-18(16)29-20(19)22(28)25-14-11-9-13(24)10-12-14/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHMYUCPTQLVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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